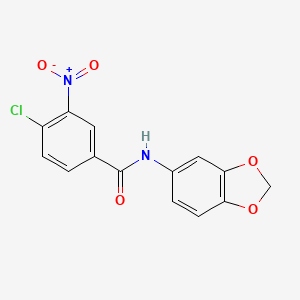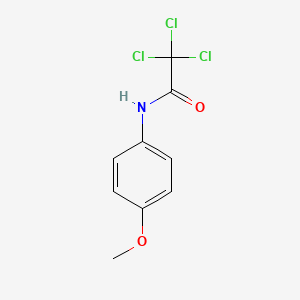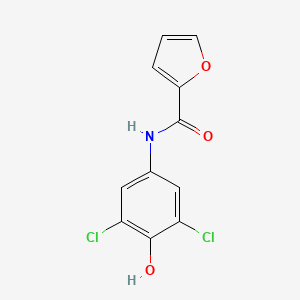
N-1,3-benzodioxol-5-yl-4-chloro-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-4-chloro-3-nitrobenzamide, commonly known as BNPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BNPP is a nitrobenzamide derivative that has been synthesized to study its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
BNPP acts as a substrate for NQO1, which catalyzes the reduction of BNPP to form a hydroxylamine intermediate. This intermediate can then undergo further reactions to form various products, depending on the conditions and other factors present. BNPP has also been shown to bind to certain proteins, such as the estrogen receptor, and inhibit their activity.
Biochemical and Physiological Effects
BNPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BNPP can induce apoptosis, or programmed cell death, in certain cancer cell lines. BNPP has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models. In addition, BNPP has been shown to have anti-inflammatory effects in vitro and in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BNPP in lab experiments is its specificity for NQO1, which allows for the selective investigation of this enzyme's activity. BNPP is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of using BNPP is its potential toxicity, which may limit its use in certain experiments or require additional precautions to be taken.
Orientations Futures
There are several potential future directions for the use of BNPP in scientific research. One area of interest is the development of BNPP-based probes for the detection and imaging of NQO1 activity in vivo. Another potential application is the use of BNPP as a tool for investigating the role of NQO1 in cancer development and progression. Additionally, BNPP may be useful in the development of novel therapies for cancer and other diseases. Further research is needed to fully understand the potential applications and limitations of BNPP in scientific research.
Méthodes De Synthèse
BNPP can be synthesized through a multistep process involving the reaction of 5-hydroxy-1,3-benzodioxole with 4-chloro-3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure BNPP. This synthesis method has been successfully used to produce BNPP in the laboratory for research purposes.
Applications De Recherche Scientifique
BNPP has been used in various scientific research studies as a tool to investigate the mechanism of action of certain enzymes and proteins. Specifically, BNPP has been used as a substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the detoxification of quinones and other electrophilic compounds. BNPP has also been used to study the binding affinity and selectivity of certain proteins, such as the estrogen receptor.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-chloro-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-10-3-1-8(5-11(10)17(19)20)14(18)16-9-2-4-12-13(6-9)22-7-21-12/h1-6H,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGJMZONDYCJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-chloro-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)




![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)


![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)